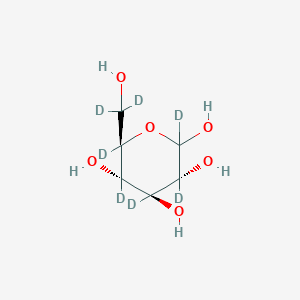
4-Chloroaniline-15N
Übersicht
Beschreibung
4-Chloroaniline-15N is a nitrogen-15 labeled derivative of 4-chloroaniline, an organochlorine compound with the chemical formula ClC₆H₄NH₂. This compound is characterized by the substitution of a chlorine atom at the para position of the aniline ring and the incorporation of the nitrogen-15 isotope. It is a pale yellow solid and is one of the three isomers of chloroaniline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloroaniline-15N is typically synthesized by the reduction of 4-nitrochlorobenzene-15N, which is prepared by the nitration of chlorobenzene-15N. The reduction process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The nitration of chlorobenzene-15N is carried out in large reactors, followed by the reduction of 4-nitrochlorobenzene-15N using catalytic hydrogenation or other suitable reducing agents .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloroaniline-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronitrobenzene-15N.
Reduction: It can be reduced to form this compound from 4-nitrochlorobenzene-15N.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as 4-chloro-2-(phenylsulfonyl)aniline-15N.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like arylsulfonic acids and conditions such as elevated temperatures and the presence of catalysts are employed.
Major Products:
Oxidation: 4-Chloronitrobenzene-15N.
Reduction: this compound.
Substitution: 4-Chloro-2-(phenylsulfonyl)aniline-15N.
Wissenschaftliche Forschungsanwendungen
4-Chloroaniline-15N is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in studies involving isotopic labeling.
Biology: It is used in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: It is employed in the development of pharmaceuticals and in the study of drug metabolism.
Industry: It is used in the production of dyes, pesticides, and antimicrobial agents
Wirkmechanismus
The mechanism of action of 4-chloroaniline-15N involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The nitrogen-15 isotope allows for detailed tracing of these interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chloroaniline: The non-labeled version of the compound.
2-Chloroaniline: An isomer with the chlorine atom at the ortho position.
3-Chloroaniline: An isomer with the chlorine atom at the meta position.
Uniqueness: 4-Chloroaniline-15N is unique due to the incorporation of the nitrogen-15 isotope, which makes it particularly valuable in isotopic labeling studies. This allows for precise tracking of nitrogen atoms in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
4-chloro(15N)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-VJJZLTLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479982 | |
| Record name | 4-Chloroaniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24176-54-3 | |
| Record name | 4-Chloroaniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24176-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)







![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

